ヒ化鉄

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

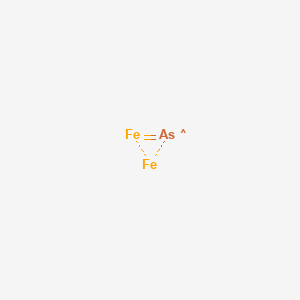

Iron arsenide is a compound of arsenic with a less electronegative element, iron . Many metals form binary compounds containing arsenic, and these are called arsenides . They exist with many stoichiometries, and in this respect arsenides are similar to phosphides . Iron arsenide is a crystalline solid with a slight yellow or brown color .

Synthesis Analysis

Iron arsenide clusters can be synthesized by the reaction between K5As4 and a low valent FeII complex, [K(THF)Fe(OtBu)3]2 (where THF is tetrahydrofuran), in the presence of a cryptand ([2.2.2.]crypt) or 18-crown-6, occurs at 60 °C . A new iron-based superconductor (Ca,Pr)FeAs2 was discovered .Molecular Structure Analysis

Iron arsenide compounds contain a triangular Fe3 core . The structure of iron arsenide is complex with unusually short Na–Na distances of 328–330 pm which are shorter than in sodium metal . This short distance indicates the complex bonding in these simple phases .Chemical Reactions Analysis

Iron arsenide can break down under high-temperature conditions . The decomposition of iron arsenides is directly associated with the effectiveness of As removal from arsenic-bearing gold concentrates .Physical and Chemical Properties Analysis

Iron arsenide is a crystalline powder with a slight yellow or brown color . It is insoluble in water and has a relatively high melting point, which makes it stable under normal environmental conditions .科学的研究の応用

超伝導体

ヒ化鉄 (FeAs) 単層は、鉄系超伝導体の構築における重要な構成要素として知られています . これらの超伝導体は、電力伝送、磁気共鳴画像法 (MRI)、量子コンピューティングなど、さまざまな分野で潜在的な用途があります。

多強誘電体材料

FeAs 単層は、強誘電性と反強磁性を併せ持つ、非常に安定した多強誘電体材料であると予測されています . 強誘電性、強誘電性、強弾性といった一次強誘電秩序パラメータの複数を同時に示す多強誘電体材料は、データストレージ、スピントロニクス、センサーなどに潜在的な用途があります。

強弾性材料

FeAs 単層の強弾性は、最大 18% という可逆的な弾性ひずみをもたらします . 外部応力の影響下で形状を変え、応力が除去されてもその変形を保持することができる強弾性材料は、アクチュエータ、トランスデューサ、エネルギーハーベスティングデバイスなどに潜在的な用途があります。

反強磁性材料

FeAs 単層は、反強磁性も示します . 原子またはイオンの磁気モーメントが、隣接するスピンが逆方向を向く規則的なパターンで整列する反強磁性材料は、スピントロニクスやデータストレージデバイスで使用されています。

半導体

ヒ化物には、ヒ化鉄など、半導体としての用途があります . 半導体は、トランジスタ、太陽電池、LED など、さまざまな用途に使用されています。

発光ダイオード (LED)

ヒ化物は、発光ダイオード (LED) の製造にも使用されています . LED は、照明からディスプレイまで、幅広い用途で使用されています。

量子ドット

ヒ化物は、量子ドットの生成に使用されています . 量子ドットは、量子力学によって、より大きな粒子とは異なる光学的および電気的特性を持つ、数ナノメートルの大きさの半導体粒子です。それらは、ナノテクノロジーの中心的なテーマです。

光学センサーと圧力センサー

ヒ化物は、光学センサーと圧力センサーに使用されています . これらのセンサーは、ヘルスケア、自動車、産業用オートメーションなど、さまざまな分野で幅広い用途があります。

作用機序

Target of Action

Iron arsenide, also known as MFCD00151533, is primarily used in the field of semiconductors , superconductors , and photo optic applications . It is also a key component in the extraction of gold from double refractory gold-arsenic-bearing carbonaceous ores .

Mode of Action

Iron arsenide interacts with its targets through a series of complex reactions. For instance, in the context of gold extraction, iron arsenide plays a crucial role in locking arsenic into iron arsenide phases under reducing atmospheres in the presence of an iron-rich slag . This process is essential for the effective removal of arsenic from arsenic-bearing gold concentrates .

Biochemical Pathways

Arsenic, a component of iron arsenide, is known to undergo various biotransformation processes such as uptake, accumulation, reduction, oxidation, methylation, and demethylation . These processes involve a certain set of genes and proteins

Pharmacokinetics

It is known that iron arsenide is insoluble in water , which could impact its bioavailability and distribution in the body

Result of Action

Arsenic, a component of iron arsenide, is known to have toxic effects on cells

Action Environment

The action of iron arsenide can be influenced by various environmental factors. For instance, the presence of oxalate on the adsorbent surface plays an important role in the recycling of Fe (II)/Fe (III) to minimize the arsenic concentration . Additionally, microbial-mediated redox of iron has an important influence on the environmental behavior of arsenic .

Safety and Hazards

将来の方向性

Iron arsenide monolayers are known as a key component for building iron-based superconductors . They are predicted to be a highly stable and multiferroic material with coexisting ferroelasticity and antiferromagnetism . The superior magnetic and electronic properties of the FeAs monolayers make them promising candidates for spintronics applications .

生化学分析

Biochemical Properties

Iron arsenide plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving various biochemical pathways .

Cellular Effects

Iron arsenide has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of iron arsenide is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of iron arsenide change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is continually being updated .

Dosage Effects in Animal Models

The effects of iron arsenide vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Iron arsenide is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Iron arsenide is transported and distributed within cells and tissues in a specific manner . It interacts with certain transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of iron arsenide and its effects on its activity or function are areas of active research . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

| { "Design of the Synthesis Pathway": "Iron arsenide can be synthesized using solid-state reaction method or chemical vapor transport method. In the solid-state reaction method, iron and arsenic are reacted at high temperatures to form iron arsenide. In the chemical vapor transport method, a gaseous arsenic compound is reacted with iron at high temperatures to form iron arsenide.", "Starting Materials": ["Iron", "Arsenic"], "Reaction": ["1. Weigh the appropriate amount of iron and arsenic.", "2. Grind the iron and arsenic together to form a homogeneous mixture.", "3. Place the mixture in a ceramic crucible and heat it in a furnace under an inert atmosphere.", "4. Heat the mixture to a temperature of about 800-1000°C and hold it at this temperature for several hours.", "5. Cool the crucible and remove the synthesized iron arsenide." ] } | |

CAS番号 |

12005-88-8 |

分子式 |

AsFe2 |

分子量 |

186.61 g/mol |

InChI |

InChI=1S/As.2Fe |

InChIキー |

FDKAYGUKROYPRO-UHFFFAOYSA-N |

SMILES |

[Fe].[Fe]=[As] |

正規SMILES |

[Fe].[Fe]=[As] |

製品の起源 |

United States |

Q1: What is the basic structural motif of iron arsenide superconductors?

A1: The key structural element in iron arsenide superconductors is a square lattice of iron atoms, with pnictogen or chalcogen atoms (like arsenic, phosphorus, selenium, or tellurium) situated above and below the iron plane in a tetrahedral coordination. [] This contrasts with the oxygen octahedra found in cuprate superconductors.

Q2: How does the FeAs4 tetrahedron geometry influence superconductivity in iron arsenides?

A2: Research suggests a correlation between the As-Fe-As bond angles in the FeAs4 tetrahedra and the superconducting transition temperature (Tc). More regular, less distorted tetrahedra generally correspond to higher Tc values. [] For instance, LiFeAs exhibits compressed FeAs4 tetrahedra in the basal plane compared to other iron arsenide superconductors, and applying pressure further distorts these tetrahedra while decreasing Tc. []

Q3: Can you elaborate on the structural transitions observed in iron arsenides?

A4: Many iron arsenides undergo a structural transition from a tetragonal to an orthorhombic phase upon cooling. This is often followed by the emergence of antiferromagnetic ordering at even lower temperatures. [, , ] For instance, LaFeAsO undergoes this tetragonal-orthorhombic transition around 160 K, followed by antiferromagnetic ordering near 145 K. []

Q4: How does doping affect the structure and properties of iron arsenides?

A5: Doping plays a crucial role in inducing superconductivity in iron arsenides. For example, BaFe2As2, a non-superconducting parent compound, becomes superconducting upon hole doping with potassium (Ba1-xKxFe2As2). [] This doping suppresses the SDW anomaly present in the parent compound and gives rise to superconductivity. Similarly, electron doping in BaFe2As2, achieved through cobalt or nickel substitution at the iron sites, also induces superconductivity. []

Q5: What is the role of magnetism in iron arsenide superconductors?

A6: The interplay between magnetism and superconductivity is a defining characteristic of iron arsenides. Most undoped parent compounds exhibit antiferromagnetic ordering at low temperatures. [, ] Superconductivity emerges when this magnetic order is suppressed, typically through doping or the application of pressure. [, , ]

Q6: How does the electronic structure of iron arsenides differ from cuprate superconductors?

A7: Unlike cuprate superconductors, which are Mott insulators in their undoped state, iron arsenides are poor metals. [] Additionally, iron arsenides have multiple bands crossing the Fermi level, leading to a more complex electronic structure compared to cuprates, which primarily involve a single band. []

Q7: What is the significance of the "resonance" observed in inelastic neutron scattering experiments on iron arsenides?

A8: The "resonance," a peak in the spin excitation spectrum observed in materials like BaFe1.9Ni0.1As2, provides strong evidence for an unconventional pairing mechanism in iron arsenide superconductors. [] The resonance energy is closely tied to the superconducting gap energy, suggesting that spin fluctuations play a vital role in mediating electron pairing. []

Q8: What experimental techniques are used to study the electronic structure of iron arsenides?

A9: Various techniques are employed to probe the electronic structure, including angle-resolved photoemission spectroscopy (ARPES), [] inelastic neutron scattering, [, , ] and optical spectroscopy. [, ] These techniques help researchers understand the Fermi surface topology, the superconducting gap structure, and the nature of electronic correlations in these materials.

Q9: What synthesis methods are commonly used to prepare iron arsenide superconductors?

A10: High-temperature solid-state reactions are frequently employed to synthesize iron arsenides. [, , ] This often involves sealing precursor materials in evacuated ampoules and subjecting them to controlled heating profiles. High-pressure synthesis methods, sometimes coupled with rapid quenching processes, are also utilized, particularly for synthesizing compounds with heavier rare-earth elements like HoFeAsO1-δ. []

Q10: Are there any challenges associated with synthesizing these materials?

A11: Achieving the desired stoichiometry and phase purity can be challenging. For instance, in the Sr1-xNaxFe2As2 system, the sodium content achievable through conventional solid-state synthesis is limited (x = 0.4). [] Higher sodium concentrations lead to the formation of impurity phases like elemental iron. []

Q11: What are the potential applications of iron arsenide superconductors?

A11: While still in the research phase, iron arsenide superconductors hold promise for various applications:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-amine](/img/structure/B577667.png)

![(3R,7aS)-methyl 5-oxo-3-phenylhexahydropyrrolo[1,2-c]oxazole-6-carboxylate](/img/structure/B577669.png)

![7-benzyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxylic acid](/img/no-structure.png)